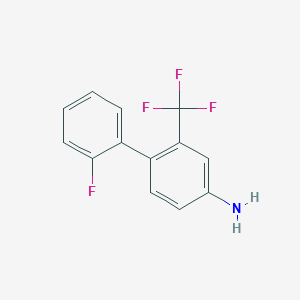
二-fmoc-n-α-氨基甲基-l-丙氨酸
描述
Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .
科学研究应用
糖缀合物的合成和用途
二-fmoc-n-α-氨基甲基-l-丙氨酸已用于合成糖缀合物等复杂分子。Katajisto 等人(2002 年)展示了在创建三叉肽糖簇中使用相关化合物 N-Alloc-N'-Boc-N' '-Fmoc-α,α-双(氨基甲基)-β-丙氨酸。此过程涉及顺序脱保护和与全乙酰化 O-(糖吡喃糖基)-N-Fmoc-L-丝氨酸五氟苯酯偶联,突出了其在碳水化合物结合研究中的实用性 (Katajisto 等人,2002 年)。
C-糖基氨基酸的开发
Barghash、Massi 和 Dondoni(2009 年)探索了硫脲系链 C-糖基氨基酸的合成,其中包括与 N(α)-Fmoc-β-氨基-l-丙氨酸的反应。这些显示正交保护基团的化合物适用于天然肽的共翻译修饰,扩大了在肽化学中的应用 (Barghash、Massi 和 Dondoni,2009 年)。
固相肽合成
该化合物在固相肽合成中是不可或缺的。Tessier 等人(2009 年)描述了 N α-9-芴甲氧羰基(Fmoc)氨基酸的合成,这些氨基酸与二-fmoc-n-α-氨基甲基-l-丙氨酸密切相关。他们专注于最大限度地减少副反应并优化产率,这对于有效的肽合成至关重要 (Tessier 等人,2009 年)。
Fmoc 修饰肽的探索
Tao 等人(2016 年)研究了 Fmoc 修饰氨基酸和短肽的自组装及其应用。他们回顾了这些化合物在细胞培养、药物递送和催化过程等领域的特性和潜在应用,展示了 Fmoc 修饰化合物在功能材料制造中的广泛用途 (Tao、Levin、Adler-Abramovich 和 Gazit,2016 年)。
安全和危害
作用机制
Target of Action
Di-fmoc-n-alpha-aminomethyl-l-alanine is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids, with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Mode of Action
The Fmoc group in Di-fmoc-n-alpha-aminomethyl-l-alanine is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .
生化分析
Biochemical Properties
Di-fmoc-n-alpha-aminomethyl-l-alanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide synthesis . This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides on a solid support . The interactions between di-fmoc-n-alpha-aminomethyl-l-alanine and other biomolecules are primarily based on its ability to form stable bonds with amino acids and peptides, facilitating the synthesis of complex peptides .
Cellular Effects
Di-fmoc-n-alpha-aminomethyl-l-alanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In proteomics research, this compound is used to study protein interactions and modifications . It can affect cell function by altering the synthesis and structure of peptides and proteins within the cell . The presence of di-fmoc-n-alpha-aminomethyl-l-alanine in cellular environments can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of di-fmoc-n-alpha-aminomethyl-l-alanine involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, allowing for selective reactions with other amino acids . This protection is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions . The removal of the Fmoc group with a base such as pyridine allows for the subsequent addition of amino acids, facilitating the synthesis of complex peptides . Di-fmoc-n-alpha-aminomethyl-l-alanine can also interact with enzymes involved in peptide synthesis, influencing their activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-fmoc-n-alpha-aminomethyl-l-alanine can change over time. The stability and degradation of this compound are important factors to consider during experiments . Di-fmoc-n-alpha-aminomethyl-l-alanine is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to di-fmoc-n-alpha-aminomethyl-l-alanine can lead to changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of di-fmoc-n-alpha-aminomethyl-l-alanine vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, di-fmoc-n-alpha-aminomethyl-l-alanine can exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the impact of the compound becomes more pronounced at higher concentrations . It is important to carefully control the dosage of di-fmoc-n-alpha-aminomethyl-l-alanine in animal studies to avoid potential toxicity .
Metabolic Pathways
Di-fmoc-n-alpha-aminomethyl-l-alanine is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The presence of di-fmoc-n-alpha-aminomethyl-l-alanine can influence metabolic flux and metabolite levels, affecting the overall efficiency of peptide synthesis . The compound’s interactions with enzymes such as proteases and peptidases are crucial for its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, di-fmoc-n-alpha-aminomethyl-l-alanine is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of di-fmoc-n-alpha-aminomethyl-l-alanine within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of di-fmoc-n-alpha-aminomethyl-l-alanine is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on peptide synthesis and other biochemical processes . The activity and function of di-fmoc-n-alpha-aminomethyl-l-alanine can be affected by its localization, as it interacts with different biomolecules in various cellular environments .
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUUGMJLQZNAN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


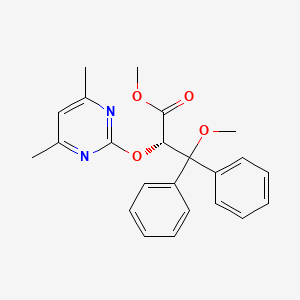
![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)
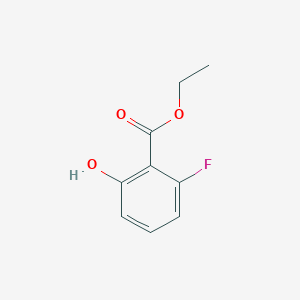


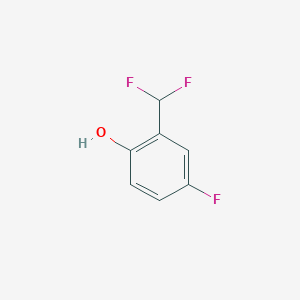
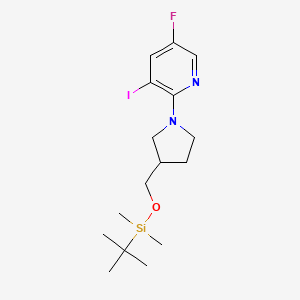
![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)
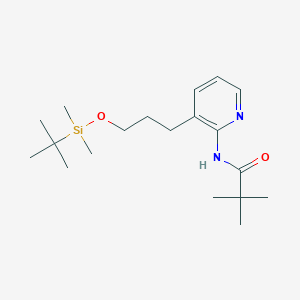
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)


![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)
